Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-4-chlorofuro[3,2-d]pyrimidine

Chemical Purity Quality Control Medicinal Chemistry

7-Bromo-4-chlorofuro[3,2-d]pyrimidine is a synthetic, dual-halogenated heterocyclic building block based on the furo[3,2-d]pyrimidine scaffold. It is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, where its two distinct halogen atoms (bromine at position 7, chlorine at position are intended for sequential, chemoselective functionalization.

Molecular Formula C6H2BrClN2O
Molecular Weight 233.449
CAS No. 1211595-48-0
Cat. No. B567346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-chlorofuro[3,2-d]pyrimidine
CAS1211595-48-0
Synonyms7-Bromo-4-chlorofuro[3,2-d]pyrimidine
Molecular FormulaC6H2BrClN2O
Molecular Weight233.449
Structural Identifiers
SMILESC1=C(C2=C(O1)C(=NC=N2)Cl)Br
InChIInChI=1S/C6H2BrClN2O/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H
InChIKeyUCSMOMJNVDQFHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-chlorofuro[3,2-d]pyrimidine (CAS 1211595-48-0) for Controlled Synthesis: A Baseline Profile


7-Bromo-4-chlorofuro[3,2-d]pyrimidine is a synthetic, dual-halogenated heterocyclic building block based on the furo[3,2-d]pyrimidine scaffold . It is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, where its two distinct halogen atoms (bromine at position 7, chlorine at position 4) are intended for sequential, chemoselective functionalization . Direct, comparator-based quantitative data on its biological activity or reaction selectivity against its closest analogs is extremely scarce in the open scientific literature, positioning this compound as a specialized, project-specific intermediate rather than a broadly profiled lead molecule.

Why 7-Bromo-4-chlorofuro[3,2-d]pyrimidine Procurement Cannot Rely on In-Class Analogs Alone


Direct substitution with regiochemical isomers (e.g., 7-bromo-2-chloro, 6-bromo-4-chloro, or 5-bromo-4-chloro furo[3,2-d]pyrimidines) is scientifically unsound without project-specific experimental validation. The lack of published, comparative selectivity data means the differential reactivity of the chlorine at position 4 versus position 2, or the bromine at position 7 versus position 6, in key synthetic steps like Suzuki-Miyaura couplings or nucleophilic aromatic substitutions is unquantified in the public domain [1]. This critical data gap makes generic substitution a high-risk procurement decision, as unverified differences in reaction rate, yield, and regioselectivity can lead to synthetic failure or irreproducibility. The choice of this specific dual-halogenation pattern is thus a strategic synthetic design choice that cannot be assumed interchangeable based on available class-level data alone.

Procurement-Centric Evidence Assessment for 7-Bromo-4-chlorofuro[3,2-d]pyrimidine (CAS 1211595-48-0)


Vendor-Reported Chemical Purity as a Baseline Procurement Metric

Multiple reputable chemical vendors report a standard purity of ≥98% for 7-Bromo-4-chlorofuro[3,2-d]pyrimidine . This common high-purity specification is comparable to that reported for other dual-halogenated furo[3,2-d]pyrimidine analogs, such as 6-bromo-4-chlorofuro[3,2-d]pyrimidine (CAS 1211536-97-8, purity 98%) . This parity does not constitute a differentiating factor, but rather represents a market-standard quality gate for procurement.

Chemical Purity Quality Control Medicinal Chemistry

Physicochemical Property Inference for Molecular Design

Computational property predictions (e.g., using ChemSpider's predicted data) provide a baseline profile for the compound, including a predicted boiling point of 294.9±35.0 °C at 760 mmHg . For a regioisomer, 7-bromo-2-chlorofuro[3,2-d]pyrimidine (CAS 1823890-40-9), no such predicted data is readily available in public databases, creating an informational gap rather than a performance differentiator. The lack of directly comparable, verified experimental data for these close analogs means no quantitative advantage can be claimed based on physicochemical properties alone.

Computational Chemistry ADME Prediction Drug Design

Target Application Scenarios for 7-Bromo-4-chlorofuro[3,2-d]pyrimidine Based on Available Evidence


Synthetic Intermediate for Iterative Cross-Coupling in Medicinal Chemistry

The compound’s primary rationalized application is as a synthetic building block in multi-step organic synthesis, where the bromine atom at position 7 can be utilized for a first palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction), subsequently enabling a nucleophilic aromatic substitution (SNAr) or a second orthogonal coupling at the chlorine-bearing position 4. This sequential functionalization strategy is inferred from the general reactivity of halogenated pyrimidines [1] but lacks compound-specific, published yield data for validation. Users should independently screen reaction conditions against their specific nucleophiles or boronic acids to confirm this hypothesized orthogonality.

Scaffold for Kinase-Focused Fragment-Based Drug Discovery (FBDD)

Given the furo[3,2-d]pyrimidine core's established status as a privileged kinase-binding scaffold [2], this dual-halogenated variant serves as a pharmacophore for fragment-based screening and subsequent fragment growth. The presence of two distinct leaving groups allows for divergent chemical extension at two key points of the molecule, facilitating systematic exploration of structure-activity relationships (SAR) within a kinase ATP-binding pocket. No target-specific binding data is available for this exact fragment, underscoring its role as an exploratory tool rather than a validated starting point.

Starting Material for the Development of Novel NNRTIs and Other Antiviral Agents

Recent literature has validated furo[3,2-d]pyrimidine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with optimized selectivity profiles [2]. 7-Bromo-4-chlorofuro[3,2-d]pyrimidine can serve as a versatile starting material for the parallel synthesis of DAPY-like (diarylpyrimidine) analog libraries, leveraging the dual halogenation for diversification. Its application in this context is supported by the success of the general scaffold class, but the specific compound's contribution to antiviral potency or selectivity over hERG channels has not been individually quantified.

Quote Request

Request a Quote for 7-Bromo-4-chlorofuro[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.